3-Phenylpyrrolidine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O/c12-10(14)11(6-7-13-8-11)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,12,14) |
InChI Key |
GXJDPGHGDUCWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Route Development
Classical and Contemporary Approaches to Pyrrolidine (B122466) Ring Construction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies can be broadly categorized into the cyclization of linear precursors and the use of multicomponent reactions to build the ring in a convergent manner.
Cyclization reactions form the bedrock of pyrrolidine synthesis. These methods typically involve the formation of one or two carbon-nitrogen bonds from an acyclic precursor. A common strategy involves the intramolecular cyclization of a suitably functionalized four-carbon chain bearing a terminal amine or its precursor.
For instance, a plausible route to a 4-phenyl-2-pyrrolidone (B42324), an isomer of the target scaffold, starts from benzyl (B1604629) cyanide and ethyl bromoacetate. google.com The initial reaction forms 3-cyano-3-phenylpropanoic acid ethyl ester, which is then reduced, and the resulting 4-amino-3-phenylbutyrate undergoes spontaneous self-condensation to yield the 4-phenyl-pyrrolidone ring. google.com A similar principle could be adapted for the 3-phenyl isomer.
Another powerful approach is the Michael addition, followed by cyclization. For example, the synthesis of pyrrolidine-3-carboxylic acid derivatives has been achieved through the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, followed by reduction and cyclization. rsc.org This highlights a strategy where the core ring and its functionality are built in a controlled sequence.
Activated cyclopropanes also serve as versatile building blocks for five-membered ring synthesis through cyclization and cycloaddition reactions. epfl.ch
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds by combining three or more starting materials in a single synthetic operation. frontiersin.org This approach is prized for its convergence and ability to rapidly generate molecular diversity. rsc.org
The synthesis of pyrrolidine-2,3-dione (B1313883) scaffolds has been successfully achieved using an MCR involving a phenyl pyruvic ester derivative, an aldehyde, and an amine. rsc.org This reaction proceeds in one pot with high chemoselectivity, demonstrating the power of MCRs in constructing highly substituted pyrrolidine systems. rsc.org While this example yields a dione, the underlying principle of combining an amine, an enolizable ketone equivalent, and another carbonyl-containing component is directly relevant to the assembly of the 3-phenylpyrrolidine (B1306270) core. The reaction of glycinatocopper complexes with cinnamaldehydes in aqueous media also affords polysubstituted prolines, showcasing a metal-mediated cycloaddition approach to the pyrrolidine scaffold. nih.gov
Strategies for Phenyl and Carboxamide Moiety Incorporation
The introduction of the key phenyl and carboxamide functional groups can be achieved either by incorporating them into the initial building blocks before ring formation or by functionalizing a pre-formed pyrrolidine ring.
The formation of the carboxamide group is a fundamental transformation in organic synthesis. Typically, this involves the coupling of a carboxylic acid precursor with an amine source. In the context of 3-Phenylpyrrolidine-3-carboxamide, this would most logically involve the amidation of a 3-phenylpyrrolidine-3-carboxylic acid intermediate.
Standard peptide coupling reagents are highly effective for this transformation. For example, the synthesis of N-phenylbenzofuran-2-carboxamides was achieved by reacting the corresponding carboxylic acids with aniline (B41778) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized by activating the pyrrolidine-2-carboxylic acid with phosphorous pentachloride before reacting with various anilines. researchgate.net
Another widely used coupling agent is 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), which facilitates amide bond formation in aqueous media, often under mild pH conditions. nih.gov The choice of coupling agent and conditions can be critical to avoid side reactions, such as the formation of N-acylurea when an excess of EDC is used. nih.gov
Table 1: Example Conditions for Amide Bond Formation
| Precursors | Reagents | Solvent | Key Feature | Reference |
|---|---|---|---|---|
| 3-Methylbenzofuran-2-carboxylic acid + Aniline | DCC, DMAP | Not specified | Standard peptide coupling | nih.gov |
| Pyrrolidine-2-carboxylic acid + Substituted aniline | PCl5, then amine | Acetone | Acid chloride formation followed by amination | researchgate.net |
| Carboxylic Acid + Amine | EDC | Aqueous Media | Water-soluble carbodiimide (B86325) coupling | nih.gov |
The phenyl group, a C6H5 cyclic group, is a common substituent in organic chemistry. wikipedia.org Its introduction onto the pyrrolidine scaffold can be accomplished at various stages of the synthesis.
One direct method is a Friedel-Crafts-type reaction. A one-step synthesis of 4-phenyl-2-pyrrolidone involves the reaction of pyrrolidone with a halogenated benzene (B151609) (like chlorobenzene) using aluminum trichloride (B1173362) and sodium chloride at high temperatures. google.com
Alternatively, and more commonly, the phenyl group is carried through the synthesis from a phenyl-containing starting material. A robust method for preparing 2-phenyl-1-pyrroline involves reacting N-vinylpyrrolidin-2-one with a phenyl Grignard reagent, which introduces the phenyl group, followed by acidic hydrolysis and cyclization. orgsyn.org This general strategy uses readily available starting materials to install the phenyl substituent prior to the final ring-forming step. orgsyn.org Another route begins with phenylacetonitrile (B145931) (benzyl cyanide), ensuring the phenyl group is present from the first step. google.com
Table 2: Methods for Phenyl Group Introduction
| Method | Starting Materials | Key Reagent(s) | Product Type | Reference |
|---|---|---|---|---|
| Grignard Reaction | N-vinylpyrrolidin-2-one, Phenylmagnesium bromide | PhMgBr, THF | 2-Phenyl-1-pyrroline | orgsyn.org |
| Alkylation/Cyclization | Benzyl cyanide, Ethyl bromoacetate | Base (e.g., NaH), Raney-Ni | 4-Phenyl-2-pyrrolidone | google.com |
| Friedel-Crafts Alkylation | Pyrrolidone, Halogenated benzene | AlCl3, NaCl | 4-Phenyl-2-pyrrolidone | google.com |
Stereoselective Synthesis and Chiral Induction in this compound Derivatives
Since the C3 carbon of this compound is a stereocenter, controlling its absolute configuration is of significant interest, particularly for pharmaceutical applications. The spatial orientation of substituents can drastically alter biological activity. nih.gov
Stereoselective synthesis can be achieved through several key strategies. In the design of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands, it was discovered that the (2R,3R)-pyrrolidine isomer possessed the most potent affinity, underscoring the importance of stereochemistry. nih.gov
One powerful technique is catalytic asymmetric hydrogenation. The synthesis of a key intermediate for a fluoroquinolone antibiotic employed a chiral DM-SEGPHOS-Ru(II) complex for the asymmetric hydrogenation of a β-keto amide precursor. This transformation afforded the desired β-hydroxy amide with excellent diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. nih.gov Such a method could be adapted to set the stereocenter at C3 by hydrogenating a suitable enamine or β-keto ester precursor.
Another approach involves the resolution of racemic mixtures. In a study on pyrrolidine carboxamides as inhibitors of InhA from Mycobacterium tuberculosis, the resolution of racemic inhibitors revealed that only one enantiomer was active, further highlighting the necessity of obtaining stereopure compounds. nih.gov
Enantioselective and Diastereoselective Synthetic Pathways
The creation of specific stereoisomers of this compound relies on enantioselective and diastereoselective synthetic strategies. These methods are essential for controlling the three-dimensional arrangement of atoms in the molecule, which is often critical for its biological activity.
Enantioselective Synthesis:
Enantioselective approaches aim to produce a single enantiomer of a chiral compound. For pyrrolidine derivatives, this can be achieved through various methods, including the use of chiral catalysts or auxiliaries. For instance, the enantioselective α-arylation of N-Boc-pyrrolidine has been demonstrated using a palladium catalyst. nih.gov This method involves the deprotonation of N-Boc-pyrrolidine with a chiral base to form an enantiomerically enriched organolithium species, which is then coupled with an aryl halide. nih.gov While this specific example focuses on 2-aryl pyrrolidines, the principles can be adapted for the synthesis of 3-substituted pyrrolidines.
Another powerful strategy involves the asymmetric Michael addition. Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are precursors to the corresponding carboxamides. rsc.org
Diastereoselective Synthesis:
Diastereoselective synthesis aims to form a specific diastereomer of a compound with multiple stereocenters. A notable method for synthesizing substituted pyrrolidines is the Yb(OTf)₃ catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org This reaction proceeds via the in situ generation of aldimines, which then react with the cyclopropanediester to form highly substituted pyrrolidines with good diastereoselectivity, favoring a cis relationship between substituents at the 2- and 5-positions. organic-chemistry.org
Furthermore, the choice of cyclization methodology can lead to a complete reversal of diastereoselectivity in the synthesis of related heterocyclic compounds, offering a pathway to access different diastereomers from a common intermediate. nih.gov
| Synthetic Approach | Key Features | Stereochemical Outcome | Relevant Precursors/Analogs |
| Enantioselective Pd-catalyzed α-arylation | Use of a chiral base (sparteine) and a palladium catalyst. nih.gov | High enantiomeric ratio (e.g., 96:4 er for 2-aryl-N-Boc-pyrrolidines). nih.gov | 2-Aryl-N-Boc-pyrrolidines nih.gov |
| Asymmetric Michael Addition | Organocatalyzed reaction of enoates with nitroalkanes. rsc.org | High enantiomeric excess (e.g., 97% ee for 5-methylpyrrolidine-3-carboxylic acid). rsc.org | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids rsc.org |
| Yb(OTf)₃ Catalyzed Three-Component Reaction | Reaction of aldehydes, amines, and 1,1-cyclopropanediesters. organic-chemistry.org | High diastereoselectivity, favoring cis isomers. organic-chemistry.org | Polysubstituted pyrrolidines organic-chemistry.org |
| Cyclization-Dependent Diastereoselectivity | Ugi reaction followed by different cyclization methods (e.g., Staudinger/aza-Wittig vs. reduction). nih.gov | Reversal of diastereoselectivity. nih.gov | 3-Carboxamide-1,4-benzodiazepin-5-ones nih.gov |
Application of Chiral Auxiliaries and Catalysts
The use of chiral auxiliaries and catalysts is fundamental to achieving high levels of stereocontrol in the synthesis of this compound and its analogs.
Chiral Catalysts:
Chiral catalysts create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
Metal-Based Catalysts: Palladium complexes are widely used in asymmetric C-H activation and arylation reactions. acs.orgrsc.org For instance, a palladium-catalyzed C-H arylation of pyrrolidines using an aminoquinoline auxiliary at the C(3) position has been shown to produce cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity. acs.org Ruthenium(II) catalysts, in combination with chiral ligands like BINAP, have also been employed for the C(sp³)–H α-alkylation of pyrrolidines. acs.orgnih.gov
Organocatalysts: Chiral organocatalysts, such as derivatives of the amino acid proline, have proven effective in asymmetric reactions. For example, (R)-diphenylprolinol trimethylsilyl (B98337) ether has been used in the one-pot synthesis of chiral dihydropyrrole-3-carbaldehydes, achieving excellent enantio- and diastereoselectivity. rsc.org
Chiral Auxiliaries:
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. The aminoquinoline group used in the palladium-catalyzed C-H arylation of pyrrolidines serves as a chiral directing group that can be removed under mild conditions. acs.org
| Catalyst/Auxiliary Type | Example | Application | Key Outcome |
| Chiral Metal Catalyst | [RuCl₂(PPh₃)₃], AgOTf, and BINAP acs.orgnih.gov | C(sp³)–H α-alkylation of pyrrolidines. acs.orgnih.gov | Atom- and step-economical addition to unactivated alkenes. acs.orgnih.gov |
| Chiral Metal Catalyst | Palladium catalyst with an aminoquinoline auxiliary. acs.org | Regio- and stereoselective C(sp³)–H arylation of pyrrolidines. acs.org | Selective synthesis of cis-3,4-disubstituted pyrrolidines. acs.org |
| Chiral Organocatalyst | (R)-Diphenylprolinol trimethylsilyl ether rsc.org | Asymmetric one-pot synthesis of chiral dihydropyrrole-3-carbaldehydes. rsc.org | High yields with excellent enantio- and diastereoselectivity. rsc.org |
Advanced Synthetic Methodologies and Process Optimization
Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for the synthesis of pyrrolidine derivatives, including this compound.
Catalytic Approaches in Pyrrolidine Synthesis (e.g., C(sp³)-H activation)
The direct functionalization of C(sp³)–H bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials.
Palladium and Ruthenium Catalysis:
Palladium-catalyzed C(sp³)–H activation has emerged as a significant tool for constructing C-C and C-X bonds. rsc.org In the context of pyrrolidine synthesis, palladium catalysis can be used for the direct arylation of C(sp³)–H bonds. acs.org For example, a palladium-catalyzed C(4)-H arylation of pyrrolidine derivatives bearing a C(3) directing group has been developed. acs.org
Ruthenium(II) catalysts have also been successfully applied to the C(sp³)–H α-alkylation of pyrrolidines with unactivated alkenes. acs.orgnih.gov This method is atom- and step-economical and proceeds under relatively mild conditions. acs.orgnih.gov
| Catalytic System | Transformation | Key Features |
| Palladium with aminoquinoline auxiliary acs.org | C(4)–H arylation of pyrrolidine derivatives. acs.org | High regio- and stereoselectivity, silver-free conditions, low catalyst loading. acs.org |
| [RuCl₂(PPh₃)₃], AgOTf, BINAP acs.orgnih.gov | C(sp³)–H α-alkylation of pyrrolidines. acs.orgnih.gov | Atom- and step-economical, mild reaction conditions. acs.orgnih.gov |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com In the synthesis of this compound, these principles can be applied in several ways.
Use of Greener Solvents: The selection of environmentally benign solvents is a key aspect of green chemistry. unibo.it Water, for example, is an ideal solvent for many reactions due to its low toxicity and abundance. jddhs.com The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium has also been explored for the synthesis of carboxamides. researchgate.net
Catalysis: The use of catalysts, as discussed previously, is inherently a green approach as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions, thereby reducing energy consumption and waste generation. jddhs.com
Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product (high atom economy) are preferred. The ruthenium-catalyzed alkylation of pyrrolidines is an example of an atom-economical reaction. acs.orgnih.gov
Scalability and Process Development for this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges. Process development focuses on creating a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and reproducible on a large scale.
For the production of pyrrolidine derivatives, several factors are critical for scalability:
Catalyst Loading and Recycling: For catalytic processes, minimizing the amount of catalyst required (low catalyst loading) and the ability to recycle the catalyst are important for cost-effectiveness and sustainability. acs.orgjddhs.com
Purification: The development of non-chromatographic purification methods, such as crystallization or precipitation, is often necessary for large-scale production. A patented process for preparing pyrrolidine-3-carboxylic acids describes a purification procedure involving pH adjustment and precipitation. google.com
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for ensuring a safe and efficient process. For example, a patented hydrogenation process for a pyrrolidine derivative specifies optimal ranges for hydrogen pressure and temperature. google.com
Iii. Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization of 3-Phenylpyrrolidine-3-carboxamide and its Derivatives
Spectroscopic methods are fundamental in confirming the chemical identity and purity of newly synthesized molecules. For this compound, a suite of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) are employed to provide a complete structural picture.
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. news-medical.netoxinst.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the atomic connectivity and stereochemistry can be constructed.
Proton (¹H) and Carbon-13 (¹³C) NMR: One-dimensional ¹H and ¹³C NMR spectra provide the primary framework for structural assignment. oxinst.comnih.gov In the ¹H NMR spectrum of a typical 3-phenylpyrrolidine (B1306270) derivative, characteristic signals for the aromatic protons of the phenyl group appear in the downfield region (typically δ 7-8 ppm), while the protons of the pyrrolidine (B122466) ring resonate at higher field strengths. rsc.orgrsc.org The amide protons (CONH₂) usually appear as broad signals due to quadrupole broadening and chemical exchange. oxinst.com
The ¹³C NMR spectrum complements the ¹H data, with each unique carbon atom in the molecule producing a distinct signal. news-medical.netoxinst.com The carbonyl carbon of the carboxamide group is typically observed in the range of δ 165-175 ppm, while the aromatic carbons show signals between δ 120-140 ppm. The aliphatic carbons of the pyrrolidine ring resonate in the upfield region.
Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry, a series of two-dimensional NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the molecule, establishing the connectivity of protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The observation of NOE cross-peaks between specific protons helps to determine the relative stereochemistry and preferred conformation of the molecule in solution. nih.gov For instance, NOE studies can help establish the cis or trans relationship of substituents on the pyrrolidine ring.
Table 1: Representative NMR Data for a 3-Phenylpyrrolidine Derivative
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2-H | ~3.0-3.5 | ~50-55 | C3, C4, C=O |
| C3 | - | ~45-50 | - |
| C4-H | ~2.5-3.0 | ~35-40 | C2, C3, C5, Phenyl C(ipso) |
| C5-H | ~3.2-3.8 | ~50-55 | C4, Phenyl C(ortho) |
| Phenyl-H | ~7.2-7.4 | ~125-130 (ortho, meta, para) | Pyrrolidine carbons |
| C=O | - | ~170-175 | C2-H, C4-H, NH₂ |
| NH₂ | ~7.0-8.0 (broad) | - | C=O |
Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. americanpharmaceuticalreview.comresearchgate.nete-bookshelf.de
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.
N-H Stretching: The amide N-H group typically shows one or two sharp or broad bands in the region of 3400-3200 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=O Stretching (Amide I): A strong, prominent absorption band for the carbonyl group of the amide is expected in the range of 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum.
N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, typically appears around 1640-1550 cm⁻¹. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond is usually found in the 1400-1200 cm⁻¹ region.
Aromatic C=C Bending: Out-of-plane bending vibrations for the phenyl group give rise to characteristic bands in the fingerprint region below 900 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net
Aromatic Ring Breathing: The symmetric stretching of the phenyl ring often gives a strong and sharp signal in the Raman spectrum, which is weak in the IR. nih.gov
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also clearly visible. researchgate.net
Differences in the IR and Raman spectra between different solid-state forms (polymorphs) of the compound can indicate variations in crystal packing and intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule with very high accuracy. nih.govnih.gov This allows for the unambiguous validation of the elemental composition and molecular formula of this compound.
By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be calculated and distinguished from other potential formulas with the same nominal mass. csic.es This is a critical step in confirming the identity of a newly synthesized compound. semanticscholar.orgeuropeanreview.org The high resolving power of HRMS also allows for the observation of the isotopic distribution pattern, which further corroborates the elemental composition. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Exact Mass (Calculated) | 190.1106 |
| Observed [M+H]⁺ | ~191.1180 (value will be determined experimentally) |
| Mass Accuracy | Typically < 5 ppm |
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides unequivocal proof of the molecule's connectivity, absolute configuration (in the case of chiral molecules), and detailed conformational information.
For this compound, an X-ray crystal structure would reveal:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Torsional Angles: The exact conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the phenyl and carboxamide substituents.
Absolute Stereochemistry: For enantiomerically pure samples, the absolute configuration at the chiral centers (C3 and C4) can be determined, for example, as (3S, 4R) or (3R, 4S). bmrb.io
Intermolecular Interactions: The crystal packing arrangement shows how individual molecules interact with each other in the solid state, revealing details about hydrogen bonding networks involving the amide group and potential π-π stacking interactions between the phenyl rings. This information is crucial for understanding the physical properties of the solid material. msu.edu
Conformational Studies and Dynamic Molecular Behavior
While X-ray crystallography provides a static picture of the molecule in the solid state, molecules in solution are often conformationally flexible. The pyrrolidine ring, in particular, can exist in various puckered conformations, such as envelope and twist forms, which can interconvert.
The orientation of the phenyl and carboxamide groups relative to the pyrrolidine ring can also vary. Conformational studies, often combining NMR data (like NOE measurements and coupling constants) with computational chemistry methods (molecular mechanics and DFT calculations), are used to understand this dynamic behavior. nih.gov These studies can identify the lowest energy (most populated) conformations in solution and estimate the energy barriers for interconversion between different conformers.
Chromatographic Techniques for Purity Assessment and Enantiomer Separation
Chromatographic methods are essential for verifying the purity of a compound and for separating enantiomers from a racemic mixture.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of this compound. A sample is injected onto a column (typically a reversed-phase C18 column), and its components are separated based on their differential partitioning between the stationary and mobile phases. A pure compound will ideally show a single sharp peak in the chromatogram. The area under the peak is proportional to the concentration, allowing for quantitative purity analysis.
Enantiomer Separation: Since this compound possesses two chiral centers, it can exist as a pair of enantiomers. Separating these enantiomers is crucial for pharmacological studies, as they often exhibit different biological activities. This is achieved using chiral chromatography. jiangnan.edu.cn
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their subsequent separation. preprints.orgnih.govnih.gov Polysaccharide-based CSPs are commonly used for this purpose. jiangnan.edu.cn
Chiral Derivatization: An alternative approach involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. preprints.orgresearchgate.netjuniperpublishers.com These diastereomers have different physical properties and can be separated using standard (achiral) HPLC. researchgate.netjuniperpublishers.com
The development of a robust chromatographic method is critical for both the quality control of the synthesized compound and for obtaining enantiomerically pure material for further studies. mdpi.com
Iv. Reactivity Profiles and Derivatization Strategies
Chemical Transformations of the Pyrrolidine (B122466) Ring System
The synthesis of pyrrolidine-containing compounds often starts from chiral precursors like proline and 4-hydroxyproline (B1632879), which inherently allows for a variety of functional group interconversions. nih.gov For instance, the hydroxyl group in 4-hydroxyproline derivatives can be converted into other functionalities, or the pyrrolidine ring can be synthesized through methods like intramolecular C-H amination. nih.govorganic-chemistry.org These methods provide pathways to introduce, remove, or modify functional groups on the pyrrolidine backbone, separate from the primary carboxamide and phenyl substituents.
Synthesis from Precursors: The use of precursors like (S)-prolinol, obtained from the reduction of proline, is a common strategy for building pyrrolidine-containing drugs. nih.gov
Cyclization Reactions: N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, offers an efficient route to synthesize various five-membered cyclic amines. organic-chemistry.org
C-H Functionalization: Modern methods allow for direct functionalization of the pyrrolidine ring, such as copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds to form the pyrrolidine structure. organic-chemistry.org
Table 1: Selected Methods for Pyrrolidine Ring Functionalization
| Reaction Type | Catalyst/Reagent | Precursor | Product | Reference |
|---|---|---|---|---|
| Reductive Amination | Not specified | 4-oxo-2-enoates, Nitroalkanes | 5-alkylsubstituted pyrrolidine-3-carboxylic acids | researchgate.net |
| N-Heterocyclization | Cp*Ir complex | Primary amines, Diols | Cyclic amines (Pyrrolidines) | organic-chemistry.org |
| Intramolecular C-H Amination | Copper catalyst | Substrates with remote amine functionality | Pyrrolidines | organic-chemistry.org |
Beyond simple functional group changes, the entire pyrrolidine ring can undergo significant structural modification. A notable example is the biotransformation of an aminopyrrolidine ring into an aminopiperidine ring, a reaction catalyzed by human CYP3A enzymes. nih.gov This process involves initial hydroxylation and opening of the pyrrolidine ring to form an aldehyde intermediate, followed by an intramolecular Schiff-base formation and subsequent reduction to yield the larger piperidine (B6355638) ring. nih.gov
Reactivity of the Carboxamide Functionality
The carboxamide group is a key reactive center, allowing for hydrolysis back to the parent acid or conversion into other important functional groups.
The carboxamide bond can be hydrolyzed to yield the corresponding carboxylic acid. organic-chemistry.org This transformation can be achieved under various conditions, including acidic or basic hydrolysis, and can also be facilitated by enzymes like amidases for highly selective conversions. organic-chemistry.orgnih.govresearchgate.net
Conversely, the formation of the carboxamide from a carboxylic acid precursor is a fundamental reaction. Modern synthetic methods often employ catalytic processes to achieve this transformation efficiently. Palladium-catalyzed aminocarbonylation of iodoarenes with N-nucleophiles is one such advanced method that forms carboxamides under relatively mild conditions. researchgate.net This technique highlights the ability to generate a wide library of carboxamide derivatives by varying the amine component. mdpi.com
Table 2: Conditions for Carboxamide Hydrolysis and Formation
| Reaction | Conditions/Catalyst | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Heating in CD3CN/D2O with a Zinc complex | Formation of a zinc carboxylate product | nih.gov |
| Hydrolysis | Rhodococcus erythropolis AJ270 (amidase) | Enantioselective hydrolysis to α-amino acids | organic-chemistry.org |
| Amidation | Palladium catalyst, XantPhos ligand, Et3N | Synthesis of flavone-3-carboxamides from 3-iodoflavone | mdpi.com |
| Amidation | Ytterbium(III) triflate catalyst | Conversion of imides to amides using amines | organic-chemistry.org |
The carboxamide functionality is a versatile precursor for creating important analogs.
Carboxylic Acid Analogs: As noted, the most direct derivatization is the hydrolysis of the carboxamide to produce the corresponding 3-phenylpyrrolidine-3-carboxylic acid. organic-chemistry.org This acid can then serve as a starting point for other modifications, such as esterification.
Amine Analogs: The carboxamide group can be reduced to form an aminomethyl group. For example, pyrrolidin-2-carboxamide can be reduced with lithium aluminum hydride (LiAlH₄) to yield pyrrolidin-2-ylmethanamine, a transformation that preserves optical purity. nih.gov This established reaction provides a clear pathway for converting 3-phenylpyrrolidine-3-carboxamide into 3-phenyl-3-(aminomethyl)pyrrolidine.
Aromatic Ring Functionalization and Substitution Patterns
Strategies for derivatization often involve introducing a range of substituents—including halogens, alkyl groups, and methoxy (B1213986) groups—at the ortho, meta, or para positions of the phenyl ring. mdpi.com Studies on related N-[(2-pyrrolidinyl)methyl]-substituted benzamides have shown that aromatic substituents have predictable effects. For instance, an aromatic hydroxy group can increase lipophilicity by forming an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity. nih.gov Conversely, a methoxy group can decrease lipophilicity. nih.gov The position of these substituents is also critical; a group in the ortho position can introduce steric hindrance that prevents coplanarity between the amide and the benzene (B151609) ring, altering its electronic environment. nih.gov
Table 3: Impact of Aromatic Substitution on Molecular Properties (Based on Analogous Benzamides)
| Substituent Type | Position | Observed Effect on Lipophilicity (log kw) | Rationale | Reference |
|---|---|---|---|---|
| 6-Hydroxy | Ortho | Increase | Intramolecular H-bond with amide carbonyl | nih.gov |
| 6-Methoxy | Ortho | Decrease | Steric hindrance prevents coplanarity | nih.gov |
Development of Novel this compound Analogues and Libraries
The development of novel analogues and compound libraries based on the this compound scaffold is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) and to identify new therapeutic agents. While specific research on the extensive library development for this compound is not widely documented in publicly available literature, the principles of combinatorial chemistry and parallel synthesis, applied to similar heterocyclic scaffolds, provide a clear roadmap for the generation of diverse analogues.
The synthetic versatility of the pyrrolidine ring is a significant asset in drug discovery. nih.govunipa.it The core structure of this compound presents multiple points for diversification, allowing for the systematic modification of its physicochemical and pharmacological properties. The primary sites for derivatization include the pyrrolidine nitrogen, the phenyl ring, and the carboxamide moiety.
Strategies for Analogue and Library Development:
The creation of a compound library around the this compound core would typically involve a multi-step synthetic approach. This often begins with the synthesis of a key intermediate that can then be elaborated in a parallel fashion. For instance, a common strategy is to first construct the core 3-phenylpyrrolidine (B1306270) ring with appropriate functional groups that facilitate subsequent reactions.
One potential approach, drawing parallels from the synthesis of related structures like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, would involve the initial synthesis of a suitable pyrrolidine precursor. researchgate.net This could be followed by the introduction of the carboxamide functionality and subsequent diversification.
The generation of a library can be systematically approached by varying substituents at three key positions:
R2 (Phenyl Ring): The phenyl group at the 3-position offers another avenue for creating diversity. By starting with different substituted phenylalanines or their synthetic equivalents, a variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) can be incorporated. These changes can modulate the electronic and steric properties of the molecule, impacting its interaction with biological targets.
R3 and R4 (Carboxamide Nitrogen): The primary carboxamide group can be a handle for further derivatization. It can be converted to a secondary or tertiary amide by coupling with a diverse set of amines. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of the library.
Illustrative Data Tables of Potential Analogues:
The following tables illustrate the concept of a combinatorial library built around the this compound scaffold. These tables represent a hypothetical library designed to explore the chemical space around this core structure.
Table 1: Derivatization at the Pyrrolidine Nitrogen (R1)
| Compound ID | R1 Substituent | R2 Substituent | R3, R4 (Amide) |
| A-001 | H | Phenyl | H, H |
| A-002 | Methyl | Phenyl | H, H |
| A-003 | Ethyl | Phenyl | H, H |
| A-004 | Propyl | Phenyl | H, H |
| A-005 | Acetyl | Phenyl | H, H |
| A-006 | Benzyl (B1604629) | Phenyl | H, H |
| A-007 | Benzenesulfonyl | Phenyl | H, H |
Table 2: Derivatization at the Phenyl Ring (R2)
| Compound ID | R1 Substituent | R2 Substituent | R3, R4 (Amide) |
| B-001 | H | 4-Fluorophenyl | H, H |
| B-002 | H | 4-Chlorophenyl | H, H |
| B-003 | H | 4-Methylphenyl | H, H |
| B-004 | H | 4-Methoxyphenyl | H, H |
| B-005 | H | 3,4-Dichlorophenyl | H, H |
| B-006 | H | 4-Trifluoromethylphenyl | H, H |
| B-007 | H | 2-Naphthyl | H, H |
Table 3: Derivatization at the Carboxamide Nitrogen (R3, R4)
| Compound ID | R1 Substituent | R2 Substituent | R3, R4 (Amide) |
| C-001 | H | Phenyl | Methyl, H |
| C-002 | H | Phenyl | Ethyl, H |
| C-003 | H | Phenyl | Dimethyl |
| C-004 | H | Phenyl | Cyclopropyl, H |
| C-005 | H | Phenyl | Phenyl, H |
| C-006 | H | Phenyl | Benzyl, H |
| C-007 | H | Phenyl | Morpholin-4-yl |
The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. researchgate.netnih.gov These methods allow for the rapid generation of a large number of compounds by systematically combining different building blocks. The resulting library of this compound analogues can then be screened against various biological targets to identify hit compounds with desired activities. Further optimization of these hits, guided by SAR data, can lead to the development of potent and selective drug candidates.
V. Computational and Theoretical Studies
Quantum Chemical Calculations of 3-Phenylpyrrolidine-3-carboxamide
Quantum chemical calculations are fundamental to predicting the behavior of this compound at the molecular level. These calculations provide a deep understanding of its electronic properties and reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netirjweb.com For this compound, DFT calculations, often using hybrid functionals like B3LYP, can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov
The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be chemically reactive. nih.gov The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Representative DFT-Calculated Electronic Properties
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Note: The specific energy values would require performing actual DFT calculations on this compound.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and the stability arising from hyperconjugative interactions within a molecule. For this compound, NBO analysis can quantify the interactions between filled and vacant orbitals, providing insight into the intramolecular charge transfer and the strength of various bonds.
Electrostatic Potential (ESP) maps are visual representations of the charge distribution around a molecule. chemrxiv.org They are valuable for predicting how a molecule will interact with other chemical species. The ESP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).
Typically, the regions of negative potential, often colored red or yellow, are associated with electronegative atoms like the oxygen of the carboxamide group and are likely sites for electrophilic attack. Conversely, regions of positive potential, usually colored blue, are found around hydrogen atoms and are susceptible to nucleophilic attack. These maps provide a clear, intuitive guide to the reactive sites of the molecule. researchgate.net
Molecular Dynamics and Conformational Sampling of this compound
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a non-planar pyrrolidine (B122466) ring and a rotatable phenyl group, MD simulations can explore its conformational landscape.
By simulating the motion of the atoms over a period of time, MD can identify the most stable, low-energy conformations of the molecule. Conformational sampling techniques, sometimes combined with methods like normal mode analysis, can efficiently explore the different shapes the molecule can adopt. nih.gov This information is crucial for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity.
In Silico Prediction of Reactivity and Mechanistic Pathways
In silico methods, which are computer-based simulations, can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. By calculating parameters such as global reactivity descriptors derived from HOMO and LUMO energies (e.g., chemical potential, hardness, and electrophilicity index), one can quantitatively assess the molecule's reactivity. irjweb.com
Furthermore, computational methods can be employed to model reaction pathways. For instance, by simulating the interaction of this compound with a reactant, it is possible to calculate the energy profile of the reaction, identify transition states, and determine the most likely mechanism. This can be particularly useful in understanding its metabolic fate or its interaction with other molecules.
Theoretical Insights into Intermolecular Interactions and Hydrogen Bonding
Theoretical calculations are instrumental in understanding the non-covalent interactions that govern how this compound interacts with other molecules, including itself. The presence of the carboxamide group, with its N-H and C=O moieties, makes it a prime candidate for forming hydrogen bonds. researchgate.net
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize and quantify these hydrogen bonds. researchgate.net These analyses can determine the strength and nature of the hydrogen bonds, whether they are classical or non-classical, and how they contribute to the formation of dimers or larger aggregates in the solid state or in solution. researchgate.netnih.gov Understanding these intermolecular forces is critical for predicting physical properties like melting point, boiling point, and solubility.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Modification of 3-Phenylpyrrolidine-3-carboxamide Scaffold for Biological Activity Modulation
The interaction of this compound derivatives with their biological targets is highly sensitive to the substituents on both the phenyl and pyrrolidine (B122466) rings. For instance, in the context of androgen receptor (AR) antagonists, the introduction of specific groups can significantly enhance binding affinity and modulate activity. nih.gov
The strategic placement of electron-withdrawing or donating groups on the phenyl ring can alter the electronic distribution of the molecule, thereby affecting its binding to the receptor. For example, studies on related N-phenylamide derivatives have shown that the presence of electron-withdrawing groups like cyano (-CN) can be crucial for inhibitory activity, while other substituents like trifluoromethyl (-CF3), methyl (-CH3), or nitro (-NO2) can diminish or abolish it. nih.gov This suggests that the electronic properties of the substituent play a direct role in the ligand-receptor interaction.
Furthermore, modifications to the carboxamide moiety itself can have a profound impact. Replacing the amide linker with other groups, such as ureas or sulfonamides, has been explored as a strategy to improve cellular potency. scienceopen.com In the development of coumarin-3-carboxamide derivatives, it was observed that N-phenyl substitution significantly increased potency against cancer cell lines compared to the parent carboxylic acids. mdpi.com Specifically, fluorine substitutions on the N-phenyl ring were found to be particularly effective, potentially due to their ability to form hydrogen bonds within the active site of the target enzyme. mdpi.com
The following table summarizes the observed effects of different substituents on the biological activity of related carboxamide scaffolds:
| Scaffold | Substituent | Position | Effect on Biological Activity |
| Thieno[2,3-b]pyridine-2-carboxamide | -CN | Phenylacetamide ring | Increased FOXM1 inhibitory activity nih.gov |
| Thieno[2,3-b]pyridine-2-carboxamide | -CF3, -CH3, -NO2 | Phenylacetamide ring | Loss of FOXM1 inhibitory activity nih.gov |
| Coumarin-3-carboxamide | N-phenyl | Carboxamide | Increased potency against cancer cell lines mdpi.com |
| Coumarin-3-carboxamide | Fluorine | N-phenyl ring | Potent activity against cancer cell lines mdpi.com |
| Coumarin-3-carboxamide | Chlorine, Bromine | N-phenyl ring | Less activity against cancer cell lines mdpi.com |
| Coumarin-3-carboxamide | Methyl, Methoxyl | N-phenyl ring | Weak activity against cancer cell lines mdpi.com |
Stereochemistry is a critical determinant of the biological activity of this compound derivatives. The three-dimensional arrangement of atoms can dramatically influence how a molecule fits into the binding site of a protein, leading to significant differences in potency and efficacy between stereoisomers. nih.govh1.co
In the development of androgen receptor antagonists based on a 3-aryl-3-hydroxy-1-phenylpyrrolidine scaffold, the stereochemistry of the pyrrolidine ring was found to be crucial. Specifically, the (2S,3R) configuration was identified as being favorable for AR antagonistic activity. nih.gov This highlights the importance of controlling the stereochemistry during synthesis to obtain the desired pharmacological effect.
The introduction of chiral centers, for example by adding a methyl group at the 2-position of the pyrrolidine ring, can increase binding affinity. nih.gov However, the specific stereoisomer is often key to this enhancement. It has been observed that different stereoisomers can have distinct binding profiles, with some exhibiting strong binding, others weak binding, and some no binding at all to the same target. nih.gov In a large-scale analysis of stereoisomers, it was found that approximately 40% of spatial isomer pairs exhibit distinct bioactivities. researchgate.netbiorxiv.org This underscores the necessity of evaluating individual stereoisomers in drug discovery programs.
The following table illustrates the impact of stereochemistry on the androgen receptor antagonistic activity of a 3-aryl-3-hydroxy-1-phenylpyrrolidine derivative:
| Compound Configuration | Biological Activity |
| (2S,3R) | Favorable for AR antagonistic activity nih.gov |
| Other stereoisomers | Reduced or no activity |
Ligand-Based and Structure-Based Design Principles
The design of novel this compound derivatives often employs a combination of ligand-based and structure-based approaches to optimize their interaction with biological targets. nih.gov
Ligand-based design is utilized when the three-dimensional structure of the target protein is unknown. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. By analyzing a set of known active compounds, a pharmacophore model can be developed, which defines the essential structural features required for activity. researchgate.netnih.gov This model then serves as a template for designing new molecules with improved properties. Virtual screening of compound libraries using these pharmacophore models is a common strategy to identify new lead compounds. researchgate.net
Structure-based design , on the other hand, is employed when the 3D structure of the target is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach, most notably molecular docking, predicts the preferred orientation of a ligand within the binding site of a receptor. nih.gov This allows for the rational design of modifications to the ligand that are predicted to enhance binding affinity and selectivity. For example, by visualizing the interactions between a ligand and the amino acid residues in the binding pocket, researchers can identify opportunities to introduce new functional groups that can form additional hydrogen bonds or hydrophobic interactions.
In the development of inhibitors for targets like P-glycoprotein, both ligand-based and structure-based methods have been instrumental. researchgate.net The iterative process of designing new compounds based on these models, followed by synthesis and biological testing, is a cornerstone of modern drug discovery. researchgate.net
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful tool in the lead optimization phase of drug discovery, particularly for scaffolds like this compound. danaher.comresearchgate.net A pharmacophore model represents the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov
Once a pharmacophore model is established based on a set of active compounds, it can be used to guide the optimization of a lead compound. nih.gov This involves making systematic modifications to the lead structure to better match the pharmacophore and thereby improve its biological activity. nih.gov For instance, if a pharmacophore model indicates the presence of a hydrophobic pocket in the receptor, a medicinal chemist might add a lipophilic group to the corresponding position on the lead molecule.
Lead optimization also involves improving the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADMET) profile. danaher.com Strategies to achieve this include:
Blocking metabolic sites: Introducing atoms like fluorine can prevent metabolic degradation at that position, thereby increasing the compound's half-life. researchgate.net
Modulating lipophilicity: Adjusting the lipophilicity of a molecule can improve its solubility and membrane permeability. researchgate.net
Bioisosterism: Replacing a functional group with another that has similar physical and chemical properties can lead to improved potency or reduced toxicity. researchgate.net
Computational tools such as quantitative structure-activity relationship (QSAR) modeling are often used in conjunction with pharmacophore models to predict the activity of newly designed compounds before they are synthesized. nih.gov
Correlation of Molecular Descriptors with Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating various molecular descriptors for each compound and then using statistical methods to build a model that can predict the activity of new, unsynthesized analogs.
Key molecular descriptors that are often correlated with the biological activity of compounds like this compound derivatives include: researchgate.netresearchgate.net
Physicochemical Descriptors: These describe properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). researchgate.net For instance, hydrophobicity is often crucial for membrane permeability and binding to hydrophobic pockets in receptors. researchgate.net
Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, such as connectivity indices and shape profiles. researchgate.net
Quantum Chemical Descriptors: These are calculated using quantum mechanics and can provide insights into the electronic properties of a molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
QSAR models can be used to:
Predict the biological activity of novel compounds.
Understand the key structural features that influence activity.
Guide the design of more potent and selective analogs.
For example, a QSAR study on a series of androgen receptor antagonists with a 3-phenylpyrazole scaffold revealed key structural features highly related to their bioactivity. nih.gov Similarly, for a set of N3-phenylpyrazinones, a 3D-QSAR model was developed based on a pharmacophore hypothesis, which successfully predicted the activity of test set molecules. nih.govnih.gov
The following table provides examples of molecular descriptors and their potential influence on biological activity:
| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |
| Physicochemical | Hydrophobicity (logP) | Membrane permeability, binding to hydrophobic pockets researchgate.net |
| Physicochemical | Molar Refractivity | Steric effects, binding site complementarity researchgate.net |
| Electronic | Half-wave potential | Redox properties, interaction with metalloenzymes researchgate.net |
| Topological | Molecular Weight | Size and bulk, can influence binding and solubility researchgate.net |
| Topological | Number of Rotatable Bonds | Conformational flexibility, entropy of binding researchgate.net |
| Quantum Chemical | HOMO/LUMO energies | Reactivity, ability to participate in charge-transfer interactions |
Vii. Exploration of Biological Interactions and Mechanistic Pathways
Investigation of Biological Target Engagement for Pyrrolidine (B122466) Carboxamide Derivatives
The biological activity of pyrrolidine carboxamide derivatives is fundamentally linked to their ability to bind and modulate the function of specific protein targets. Research has focused on two major classes of proteins: enzymes, which are critical for countless physiological processes, and receptors, which mediate cellular communication.
Pyrrolidine carboxamide derivatives have been investigated for their potential to inhibit various enzymes, a common strategy in drug discovery. A notable area of research has been their activity against kinases, which are key regulators of cell signaling. For instance, a series of N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides has been identified as potent and selective inhibitors of the Lymphocyte-specific protein tyrosine kinase (Lck). nih.govbrandeis.edu The selectivity of these compounds is attributed to the formation of a hydrogen bond with the "gatekeeper" threonine residue (Thr316) of the enzyme. nih.govbrandeis.edu
In the realm of metabolic enzymes, certain carboxamide derivatives have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov SDH is a crucial enzyme in both the mitochondrial electron transport chain and the citric acid cycle. Inhibition of this enzyme can have significant effects, particularly in the context of antifungal activity. nih.gov One study reported on carboxamide derivatives containing a 1,2,3-triazole ring that demonstrated significant antifungal properties by targeting SDH. nih.gov
| Derivative Class | Enzyme Target | Key Findings | Reference |
| N-(3-(phenylcarbamoyl)arylpyrimidine)-5-carboxamides | Lymphocyte-specific protein tyrosine kinase (Lck) | Selective inhibition through hydrogen bonding with the gatekeeper Thr316 residue. | nih.govbrandeis.edu |
| Carboxamide derivatives with 1,2,3-triazole | Succinate Dehydrogenase (SDH) | Effective inhibition leading to antifungal activity against various phytopathogenic fungi. | nih.gov |
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of many therapeutic agents. Pyrrolidine carboxamide derivatives have shown promise as modulators of these receptors. For example, a series of 5-oxopyrrolidine-3-carboxamides were synthesized and evaluated for their ability to antagonize the CCR5 receptor, a GPCR involved in HIV entry. researchgate.net
In a related class of compounds, novel 3-phenylpiperidine-4-carboxamides have been developed as highly potent antagonists of the neurokinin-1 (NK-1) receptor, another member of the GPCR family. nih.gov While not a direct pyrrolidine derivative, this highlights the utility of the phenyl-amide scaffold in targeting GPCRs. The interaction of small molecules with GPCRs can trigger a cascade of intracellular events, including the recruitment of proteins like β-arrestins and 14-3-3 proteins, which can modulate receptor trafficking and signaling. nih.govnih.gov
Furthermore, research into pyridinecarboxylic acid derivatives, which share some structural similarities, has shown interaction with the nuclear receptor PPARγ. researchgate.net This interaction was shown to increase the expression of pro-angiogenic mediators. researchgate.net
| Derivative Class | Receptor Target | Activity | Significance | Reference |
| 5-Oxopyrrolidine-3-carboxamides | CCR5 | Antagonist | Potential for anti-HIV applications. | researchgate.net |
| 3-Phenylpiperidine-4-carboxamides | Neurokinin-1 (NK-1) | Antagonist | Treatment of conditions involving the tachykinin system. | nih.gov |
| Pyrazole-3-carboxamide derivatives | 5-HT2B Receptor | Antagonist | Potential treatment for diseases associated with the 5-HT2B receptor. | google.com |
| Pyridinecarboxylic acid derivatives | PPARγ | Ligand | Modulation of angiogenesis and inflammation. | researchgate.net |
Cellular Pathway Modulation by 3-Phenylpyrrolidine-3-carboxamide Analogues
The engagement of molecular targets by this compound analogues translates into broader effects on cellular pathways. These compounds have been shown to influence fundamental processes such as cell division, programmed cell death, and the cellular machinery of microbes.
A significant area of investigation for pyrrolidine carboxamide analogues is their potential as anticancer agents. Many of these compounds exert their effects by inducing cell cycle arrest and apoptosis (programmed cell death). For instance, a novel series of pyrrolidine aryl carboxamide derivatives, designed as rigid analogues of the experimental cancer drug OSU-2S, were found to induce apoptosis in cancer cells. nih.gov The mechanism appears to involve the activation of protein kinase C delta (PKCδ) and leads to cell cycle arrest. nih.gov
Another study on highly functionalized pyrrolidine analogues demonstrated their ability to induce apoptosis in Jurkat cells, a human leukemia cell line. researchgate.net The apoptotic pathway was confirmed to be caspase-dependent, with a notable increase in the activity of caspase-3, a key "effector" caspase in the apoptotic cascade. researchgate.net Similarly, synthetic 1,2,4-triazole-3-carboxamide derivatives have been shown to have antiproliferative effects on leukemia cells by inducing cell cycle arrest and apoptosis, confirmed by the cleavage of PARP1 and caspase-3. nih.gov
| Compound/Analogue | Cell Line(s) | Observed Effects | Mechanistic Insight | Reference |
| Pyrrolidine aryl carboxamide derivatives | Hepatocellular carcinoma cells | Apoptosis induction, cell cycle arrest, inhibition of cell migration | Possible activation of PKCδ. | nih.gov |
| Highly functionalized pyrrolidine analogues | Jurkat (leukemia) cells | Significant induction of apoptosis. | Caspase-3 activation, indicating a caspase-dependent pathway. | researchgate.net |
| 1,2,4-Triazole-3-carboxamide derivatives | Leukemia cell lines (K562, CCRF-SB) | Antiproliferative effects, cell cycle arrest, apoptosis. | Cleavage of PARP1 and caspase-3. | nih.gov |
The antimicrobial and antifungal properties of pyrrolidine carboxamide derivatives are an emerging area of interest. The mechanisms by which these compounds inhibit microbial growth are varied and often target cellular processes unique to the pathogen.
One of the primary mechanisms of antifungal action for some carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH). nih.gov By disrupting this key enzyme in the fungal respiratory chain, these compounds effectively halt energy production and cellular growth. This is the mechanism for a series of carboxamide derivatives containing a 1,2,3-triazole moiety, which showed potent activity against several plant-pathogenic fungi. nih.gov
Other antifungal mechanisms for different chemical classes include the disruption of the fungal cell wall, which is largely composed of chitin (B13524), a polymer not found in mammalian cells. nih.gov Some antifungal agents act as competitive inhibitors of chitin synthase. nih.gov Another common mechanism is the disruption of the fungal cell membrane by binding to ergosterol, a key component of fungal but not mammalian cell membranes, leading to pore formation and cell death. nih.gov While not yet definitively shown for this compound itself, these are plausible mechanisms for related compounds with antifungal activity.
| Mechanism | Target | Effect | Relevance | Reference |
| Enzyme Inhibition | Succinate Dehydrogenase (SDH) | Disruption of the fungal respiratory chain and energy production. | Effective against various phytopathogenic fungi. | nih.gov |
| Cell Wall Disruption | Chitin Synthase | Inhibition of cell wall synthesis, leading to osmotic instability. | A promising target due to its absence in mammalian cells. | nih.gov |
| Cell Membrane Disruption | Ergosterol | Sequestration of ergosterol, leading to membrane pore formation and cell death. | A well-established mechanism for polyene antifungals. | nih.gov |
Chemoinformatics and Target Identification in Biological Systems
Chemoinformatics and computational methods play a crucial role in modern drug discovery, allowing for the rapid screening of potential drug targets and the prediction of molecular interactions. These in silico techniques are being applied to understand the potential biological targets of various chemical scaffolds, including those related to this compound.
One powerful approach is inverse virtual screening (IVS), which uses the structure of a molecule to search for potential protein targets in large biological databases. frontiersin.org This method can help to identify previously unknown biological activities for a given compound. For example, an IVS study on 2-aryl-quinoline-4-carboxylic acid derivatives identified the Leishmania N-myristoyltransferase (NMT) as a high-affinity target, suggesting a potential antileishmanial application for this class of compounds. frontiersin.orgresearchgate.net
Molecular docking simulations are another key tool. These simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and affinity. nih.gov For instance, docking studies of an antifungal carboxamide derivative (A3-3) with SDH revealed key interactions with amino acid residues like ARG43, TYR58, and TRP173, explaining the inhibitory mechanism at a molecular level. nih.gov These computational approaches are invaluable for optimizing the design of new derivatives with improved therapeutic properties. frontiersin.org
| Technique | Application | Example | Outcome | Reference |
| Inverse Virtual Screening (IVS) | Target Identification | Screening of 2-aryl-quinoline-4-carboxylic acid derivatives against a protein database. | Identification of Leishmania N-myristoyltransferase (NMT) as a promising target. | frontiersin.orgresearchgate.net |
| Molecular Docking | Elucidation of Binding Mode | Docking of an antifungal carboxamide derivative into the active site of succinate dehydrogenase (SDH). | Revealed key hydrogen bond and pi-pi interactions responsible for inhibition. | nih.gov |
Viii. Advanced Applications Beyond Medicinal Chemistry
Role of 3-Phenylpyrrolidine-3-carboxamide in Materials Science
The unique combination of a rigid pyrrolidine (B122466) ring, a phenyl group, and a carboxamide moiety in this compound makes it an interesting candidate for exploration in materials science, particularly in the fields of polymer chemistry and nonlinear optics.
The incorporation of specific organic molecules into polymer matrices can significantly alter the properties of the resulting materials. While direct studies on the use of this compound in polymer science are not extensively documented, related research on similar carboxamide-containing compounds provides insights into its potential applications. For instance, the formation of amorphous solid dispersions of a poorly water-soluble active pharmaceutical ingredient, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, with polymers like polyvinylpyrrolidone (B124986) (PVP) and Soluplus® has been shown to enhance solubility and stability by creating amorphous composites. mdpi.comnih.gov This suggests that this compound could be utilized to modify the physical properties of polymers, potentially improving characteristics such as solubility, stability, and mechanical strength through the formation of composites.
Furthermore, the bifunctional nature of this compound, possessing both an amine and a carboxamide group, presents the possibility of its use as a monomer or a modifying agent in the synthesis of polyamides. Polyamides derived from amino acid derivatives have been synthesized and characterized, demonstrating the versatility of such building blocks in creating new polymers. nih.gov By functionalizing either the pyrrolidine nitrogen or the phenyl ring, this compound could be integrated into polymer chains, leading to the development of functional aromatic polyamides with tailored properties. mdpi.com
Table 1: Potential Roles of this compound in Polymer Science
| Application Area | Potential Role of this compound | Expected Outcome |
| Polymer Composites | Additive or dispersing agent | Enhanced solubility and stability of the polymer blend, creation of amorphous solid dispersions. mdpi.comnih.gov |
| Polyamide Synthesis | Monomer or co-monomer | Formation of novel polyamides with unique thermal and mechanical properties. nih.govresearchgate.net |
| Functional Polymers | Modifying agent | Introduction of specific functionalities to the polymer backbone for targeted applications. |
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Organic molecules with specific structural features, such as donor-acceptor systems and extended π-conjugation, can exhibit significant third-order NLO responses. The structure of this compound, containing an electron-donating amine within the pyrrolidine ring and an electron-withdrawing carboxamide group, coupled with the phenyl ring, suggests potential for NLO activity.
Studies on other organic molecules, such as pyrimidine (B1678525) derivatives and polypyrrole derivatives, have demonstrated that the presence of donor and acceptor groups can lead to significant NLO properties, including nonlinear absorption and refraction. scirp.orgrsc.orgnih.gov The third-order nonlinear susceptibility (χ(3)) is a key parameter in determining the NLO response of a material. For instance, a pyrimidine derivative has been shown to exhibit a superior χ(3) to known chalcone (B49325) derivatives, highlighting the potential of nitrogen-containing heterocycles in this field. rsc.orgnih.gov While direct measurements on this compound are not available, its structural analogy to other NLO-active compounds warrants investigation into its potential for such applications.
Table 2: Structural Features and Potential for NLO Properties
| Structural Feature of this compound | Contribution to Potential NLO Properties |
| Pyrrolidine Ring (Electron Donor) | Acts as an electron-donating group, contributing to the charge-transfer character of the molecule. scirp.org |
| Carboxamide Group (Electron Acceptor) | Functions as an electron-accepting group, establishing a donor-acceptor system. |
| Phenyl Group | Provides a degree of π-conjugation, which can enhance NLO effects. scirp.org |
Applications in Catalysis and Asymmetric Synthesis
The field of asymmetric organocatalysis has seen a surge in the use of small organic molecules to catalyze enantioselective transformations. Proline and its derivatives have emerged as a privileged class of organocatalysts, capable of promoting a wide range of asymmetric reactions with high efficiency and stereoselectivity. mdpi.comnih.gov
Given that this compound is a substituted proline derivative, it holds significant potential as an organocatalyst. The pyrrolidine scaffold is crucial for the catalytic activity, often participating in the formation of enamine or iminium ion intermediates. The substituents on the pyrrolidine ring can fine-tune the steric and electronic properties of the catalyst, thereby influencing the stereochemical outcome of the reaction. For example, various prolinamide derivatives have been successfully employed as catalysts in asymmetric aldol (B89426) and Michael addition reactions. mdpi.comnih.govrsc.orgresearchgate.netnii.ac.jp The carboxamide group in this compound can participate in hydrogen bonding interactions with the substrate, further enhancing the organization of the transition state and leading to higher enantioselectivity.
Utility as Building Blocks for Complex Chemical Architectures
The pyrrolidine ring is a common motif in a vast number of natural products and biologically active molecules. This makes pyrrolidine derivatives, including this compound, valuable building blocks for the synthesis of more complex chemical architectures. The stereochemistry of the pyrrolidine ring can be controlled during its synthesis, providing access to enantiomerically pure scaffolds that can be elaborated into a variety of target molecules. nih.gov
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets. The pyrrolidine and related heterocyclic structures are considered privileged scaffolds. mdpi.com Therefore, this compound can serve as a starting point for the development of libraries of compounds for drug discovery. Its phenyl and carboxamide groups offer convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships. The use of similar scaffolds, such as 2-phenyl-1H-pyrrole-3-carboxamide and 3-piperidinyl-1-cyclopentanecarboxamide, in the development of potent and selective receptor antagonists highlights the utility of such structures in designing new therapeutic agents. nih.govnih.gov
Ix. Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies for Pyrrolidine (B122466) Carboxamides
The development of novel and efficient synthetic routes is paramount for generating diverse libraries of pyrrolidine carboxamide derivatives for structure-activity relationship (SAR) studies. Traditional methods are giving way to more sophisticated and high-throughput approaches that enable rapid optimization of lead compounds.
One prominent emerging strategy is the use of iterative microtiter library synthesis coupled with in-situ activity screening. nih.gov This method allows for small-scale parallel synthesis in 96-well plates, where the final products can be directly tested for biological activity without the need for purification. nih.gov The efficiency of amide bond formation under benign conditions makes this strategy particularly suitable for the rapid optimization of pyrrolidine carboxamide series. nih.gov
Furthermore, modular synthetic platforms are being developed to facilitate the three-dimensional (3D) elaboration of chemical fragments. acs.org For the pyrrolidine scaffold, this includes a variety of modern chemical reactions to append different functional groups. Key methodologies include:
Amidation: Using coupling agents like T3P (Propylphosphonic Anhydride) to react the pyrrolidine core with a wide range of carboxylic acids, forming the corresponding amides. acs.org
N-Arylation: Employing Buchwald-Hartwig cross-coupling reactions to introduce aryl groups onto the pyrrolidine nitrogen, allowing for exploration of different aromatic substituents. acs.org
Nucleophilic Aromatic Substitution (SNAr): Reacting the pyrrolidine core with activated aromatic systems to create complex derivatives. acs.org
These advanced synthetic techniques provide the chemical tools necessary to systematically modify the 3-phenylpyrrolidine-3-carboxamide scaffold, enabling a more thorough exploration of its chemical space and biological activity.
Advanced Computational Approaches for Rational Design
Computational chemistry and molecular modeling have become indispensable tools for accelerating drug discovery by providing deep insights into molecular interactions and guiding the design of more potent and selective compounds. nih.gov For the rational design of this compound derivatives, several advanced computational methods are being employed.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a powerful technique for understanding how structural variations affect biological activity. arabjchem.org For instance, a Topomer CoMFA (Comparative Molecular Field Analysis) model, validated through artificial neural network (ANN) analysis, can be constructed to correlate the chemical structures of derivatives with their inhibitory activity. arabjchem.org Such models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. arabjchem.org
Other key computational approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govnih.gov It is used to elucidate binding modes, and the calculated binding energy can help identify the most promising candidates from a series of analogs. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of biomolecules over time, providing a deeper understanding of the stability of the ligand-receptor complex and the intricate details of their interactions. nih.govarabjchem.org
Density Functional Theory (DFT): DFT calculations are used to optimize molecular structures and determine their most energetically stable conformations, ensuring that the models used for docking and other analyses are accurate representations of the molecule. arabjchem.org
Molecular Electrostatic Potential (MEP) Analysis: This method maps the electrostatic potential onto the electron density surface of a molecule, helping to identify regions that are important for intermolecular interactions. arabjchem.orgnih.gov
These computational strategies transform the drug design process from one of trial-and-error to a more targeted, hypothesis-driven endeavor. nih.gov
High-Throughput Screening and Combinatorial Chemistry in Derivatives Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds to identify "hits" with desired biological activity. nih.gov The discovery of a series of pyrrolidine carboxamides as potent inhibitors of the enzyme InhA from Mycobacterium tuberculosis was achieved through an HTS campaign. nih.gov
HTS is often coupled with combinatorial chemistry , which involves the systematic and repetitive linking of various "building blocks" to generate large, diverse chemical libraries. nih.govescholarship.org This approach allows for the creation of focused libraries around a core scaffold like this compound. nih.gov Advanced combinatorial techniques include the "one-bead one-compound" (OBOC) method and DNA-encoded chemical libraries (DECLs), which can generate vast numbers of unique molecules for screening. nih.gov
The process is supported by sophisticated laboratory automation and instrumentation designed to handle the large scale of these experiments.
Table 1: Key Instrumentation in High-Throughput Screening
| Instrument | Function | Application in Derivatives Discovery |
|---|---|---|
| Envision HTS Plate Reader | Measures various optical signals including fluorescence, luminescence, and absorbance in microtiter plates. | Rapidly quantifies the results of biochemical or cell-based assays to determine compound activity. |
| FlexDrop iQ Non-Contact Dispenser | Dispenses nanoliter to microliter volumes of liquids (e.g., compounds in DMSO, reagents) with high precision. | Enables the creation of complex assay plates, including drug combinations and precise dilution series, with minimal reagent use. |
| Opera Phenix Plus HCS System | An automated confocal imaging system that acquires high-resolution images of cells. | Used for high-content screening (HCS) to assess cellular phenotypes, such as viability, morphology, or protein localization, in response to treatment with derivatives. |
By combining the power of combinatorial synthesis with the efficiency of HTS, researchers can systematically explore the SAR of the this compound scaffold to discover derivatives with enhanced potency and optimized properties. nih.gov
Integration of Omics Data for Mechanistic Elucidation
Understanding a drug's mechanism of action is crucial for its successful development. The integration of large-scale biological data, known as "omics" data (e.g., genomics, transcriptomics, proteomics), into mechanistic models represents a frontier in pharmacology. nih.govnih.gov These data can revolutionize the development of therapies by providing an unprecedented level of molecular detail. nih.gov
Quantitative Systems Pharmacology (QSP) is a modeling approach that integrates omics data to simulate the interactions between a drug and a biological system. nih.gov For example, transcriptomics data from clinical tumor samples can be used to infer the composition of the tumor microenvironment, which can then be used to calibrate and parameterize a QSP model of the Cancer Immunity Cycle. nih.gov
This approach allows researchers to:
Connect molecular-level data to clinical pharmacokinetics (PK) and pharmacodynamics (PD). nih.gov
Identify novel therapeutic targets and biomarkers. nih.gov
Simulate virtual trials to predict the effects of different dosing regimens or combination therapies, optimizing clinical trial design. nih.govnih.gov
Table 2: Application of Omics Data in Mechanistic Modeling
| Omics Type | Data Generated | Application in Elucidating Mechanism |
|---|---|---|
| Genomics | DNA sequence variations, mutations. | Identifies genetic factors that may influence patient response to a drug. |
| Transcriptomics | RNA expression levels (gene activity). | Reveals which cellular pathways are modulated by the compound. nih.gov |
| Proteomics | Protein expression levels and modifications. | Directly measures changes in the levels of the drug target and downstream signaling proteins. |
| Metabolomics | Levels of small molecule metabolites. | Uncovers metabolic pathways affected by the drug, providing insight into its functional effects. |
By integrating these rich datasets, researchers can build comprehensive models that elucidate the complex mechanisms of action of this compound derivatives, paving the way for more informed and effective translational and clinical strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
